molecular formula C22H24N4O3 B11230883 N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide

N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide

Cat. No.: B11230883
M. Wt: 392.5 g/mol
InChI Key: MHZVQPOVMCRLTO-UHFFFAOYSA-N
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Description

N-(4-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or carbamoyl chloride.

    Attachment of the Methylpropanamide Group: This step involves the reaction of the intermediate with a suitable amide or amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N-(4-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Dihydroquinoxaline: A reduced form of quinoxaline.

    Quinoxaline N-oxides: Oxidized derivatives of quinoxaline.

Uniqueness

N-(4-{[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE is unique due to its specific substitution pattern and the presence of both carbamoyl and methylpropanamide groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[4-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]-N-methylpropanamide

InChI

InChI=1S/C22H24N4O3/c1-5-20(28)25(4)21-22(29)26(18-12-7-6-10-17(18)24-21)13-19(27)23-16-11-8-9-14(2)15(16)3/h6-12H,5,13H2,1-4H3,(H,23,27)

InChI Key

MHZVQPOVMCRLTO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC(=C3C)C

Origin of Product

United States

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